Cas no 1251209-75-2 (6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine)

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 6-chloro-N-(2,2,2-trifluoroethyl)-
- 6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
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- インチ: 1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13)
- InChIKey: AFJWHMUIRIKVHZ-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=CC(NCC(F)(F)F)=N1
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4566-0.25g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
TRC | C276921-100mg |
6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1967-4566-10g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 10g |
$2264.0 | 2023-09-06 | |
TRC | C276921-500mg |
6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 500mg |
$ 475.00 | 2022-04-01 | ||
TRC | C276921-1g |
6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 1g |
$ 730.00 | 2022-04-01 | ||
Life Chemicals | F1967-4566-2.5g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
Life Chemicals | F1967-4566-0.5g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
Life Chemicals | F1967-4566-5g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
Life Chemicals | F1967-4566-1g |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1251209-75-2 | 95%+ | 1g |
$539.0 | 2023-09-06 |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amineに関する追加情報
Recent Advances in the Study of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (CAS: 1251209-75-2)
In recent years, the compound 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (CAS: 1251209-75-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. The unique structural features of this compound, including the chloro and trifluoroethyl groups, contribute to its bioactivity and selectivity, making it a valuable scaffold for drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine derivatives as potent inhibitors of protein kinases. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy and selectivity. Their findings revealed that modifications at the pyrimidine core significantly influenced the binding affinity to target kinases, with certain derivatives exhibiting nanomolar inhibitory activity. These results highlight the potential of this compound class in the treatment of kinase-driven diseases such as cancer and inflammatory disorders.
Another significant advancement comes from a preclinical study investigating the pharmacokinetic properties of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine. The study, conducted by a team at a leading pharmaceutical research institute, demonstrated favorable absorption and distribution profiles in animal models. The compound exhibited good oral bioavailability and sustained plasma concentrations, suggesting its suitability for further development as an oral therapeutic agent. Additionally, the researchers noted minimal off-target effects, underscoring the compound's potential for clinical translation.
In the context of drug discovery, 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has also been explored as a building block for the synthesis of more complex molecules. A recent patent application disclosed novel derivatives of this compound designed to target specific disease pathways, including neurodegenerative and metabolic disorders. The patent highlights the versatility of this scaffold and its applicability across a broad range of therapeutic areas.
Despite these promising developments, challenges remain in the optimization and clinical translation of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. However, the growing body of research underscores the compound's potential as a cornerstone in the development of next-generation pharmaceuticals.
In conclusion, 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (CAS: 1251209-75-2) represents a promising candidate for further investigation in chemical biology and drug discovery. Its unique structural properties and demonstrated bioactivity make it a valuable tool for researchers aiming to develop novel therapeutics. Continued exploration of its derivatives and mechanisms of action will likely yield significant advancements in the field.
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